

# A Researcher's Guide to DHX36 Antibodies: A Comparative Analysis

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## Compound of Interest

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For researchers in the fields of molecular biology, cancer biology, and drug development, the selection of a reliable antibody is paramount for the generation of accurate and reproducible data. This guide provides a comparative analysis of commercially available antibodies targeting the DEAH-box helicase 36 (DHX36), a key enzyme involved in resolving G-quadruplex structures in nucleic acids and regulating various cellular processes. This comparison is based on publicly available data from manufacturers and peer-reviewed publications, with a focus on experimental evidence of their performance in key applications.

## Performance Comparison of Commercially Available DHX36 Antibodies

The following table summarizes the key features and validated applications of several commercially available DHX36 antibodies. This information has been compiled from manufacturer datasheets and scientific literature to provide a comprehensive overview for antibody selection.

Vendor	Catalog Number	Host Species	Clonality	Validated Applications	Species Reactivity	Recommended Dilutions (as published)	Key Validation Highlights
Abcam	ab70269	Rabbit	Polyclonal	WB, IP, IHC-P, ICC/IF	Human, Mouse	WB: 1:1000 - 1:5000, ICC/IF: 1:100[1]	Knockdown validated, showing reduced signal in shDHX36 - transduced cells[2]. Used in multiple peer-reviewed publications[2].
Proteintech	13159-1-AP	Rabbit	Polyclonal	WB, IP, IHC, IF, Co-IP, RIP	Human, Mouse, Rat, Monkey	WB: 1:500 - 1:2000, IHC: 1:50 - 1:500, IP: 0.5-4.0 ug per 1.0-3.0 mg lysate[3]	Knockout validated in mouse, demonstrating specificity[1]. Extensive publication record across

various applications[3].

Shows appropriate cytosolic localization in immunofluorescence on human cell lines[4]. Staining patterns in various human tissues are documented[4].

Novus Biologicals

NBP1-84286

Rabbit

Polyclonal

WB, ICC/IF, IHC

Human

WB: 0.04-0.4 ug/ml, ICC/IF: 0.25-2 ug/ml, IHC: 1:20 - 1:50[4] [5]

Bethyl Laboratories

A300-525A

Rabbit

Polyclonal

WB, IP, IHC-P

Human, Mouse

WB: 1:1000 - 1:5000, IHC-P: 1:1000, IP: 2-10 µg/mg lysate[6]

Successfully used for immunoprecipitation followed by Western blot in HeLa cells[6]. Clear detection

in Western blots of human and mouse cell lysates[6].

Demonstrates detection of DHX36 in various human, mouse, and rat whole-cell extracts by Western blot[7]. Shows cytoplasmic staining in mouse testis and rat brain by immunohistochemistry[7].

GeneTex

GTX131179

Rabbit

Polyclonal

WB, IHC-P

Human, Mouse, Rat

WB: 1:1000, IHC-P: 1:400[7]

## Experimental Protocols and Workflows

Detailed and optimized protocols are critical for the successful application of any antibody. Below are representative protocols for key immunoassays, based on information from manufacturer's datasheets and published literature using the compared DHX36 antibodies.

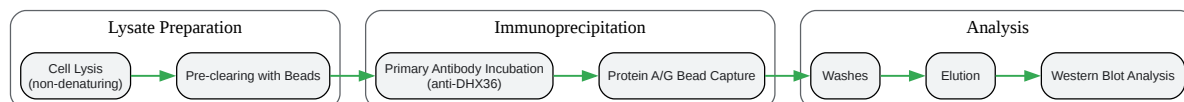
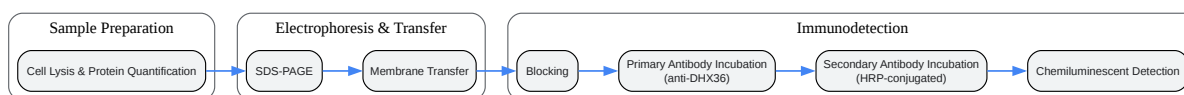
### Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. The following is a general protocol that can be adapted for use with the various DHX36 antibodies.

Protocol:

- Lysate Preparation:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
  - Separate the proteins on a 4-12% SDS-polyacrylamide gel.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

- Incubate the membrane with the primary DHX36 antibody at the recommended dilution (see table above) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.



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